molecular formula C8H8BrNO B1629978 2-Bromo-1-(pyridin-4-yl)propan-1-one CAS No. 780692-61-7

2-Bromo-1-(pyridin-4-yl)propan-1-one

Cat. No.: B1629978
CAS No.: 780692-61-7
M. Wt: 214.06 g/mol
InChI Key: UWDCEYSNRXCWRO-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyridin-4-yl)propan-1-one is a brominated ketone derivative featuring a pyridine ring at the 1-position. The pyridinyl group introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity patterns.

Properties

CAS No.

780692-61-7

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-1-pyridin-4-ylpropan-1-one

InChI

InChI=1S/C8H8BrNO/c1-6(9)8(11)7-2-4-10-5-3-7/h2-6H,1H3

InChI Key

UWDCEYSNRXCWRO-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=NC=C1)Br

Canonical SMILES

CC(C(=O)C1=CC=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-1-(4-Chlorophenyl)propan-1-one (CAS 877-37-2)
  • Structure : Features a 4-chlorophenyl group instead of pyridinyl.
  • Properties : White crystalline powder with ≥98% purity . The chloro group is electron-withdrawing but less polarizable than pyridine’s nitrogen.
  • Applications : Intermediate in synthesizing Levosimendan, a cardiovascular drug .
  • Key Difference : Chlorophenyl derivatives are often used in pharmaceuticals, whereas pyridinyl analogs may prioritize heterocyclic synthesis.
2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS 21086-33-9)
  • Structure : 4-methoxyphenyl substituent.
  • Properties : Methoxy’s electron-donating resonance stabilizes the ketone, reducing electrophilicity compared to pyridinyl derivatives .
  • Applications : Intermediate in multicomponent reactions for bioactive molecules (e.g., hyaluronidase inhibitors) .
2-Bromo-1-(3-Chlorophenyl)propan-1-one
  • Structure : 3-chlorophenyl group.
  • Applications : Key precursor for antidepressants like bupropion . The meta-substitution alters steric and electronic effects compared to para-substituted analogs.
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
  • Structure : Dichlorophenyl group increases lipophilicity.
2-Bromo-1-(4-fluorophenyl)propan-1-one
  • Structure : 4-fluorophenyl substituent.
  • Properties: Melting point 45–50°C; soluble in ethanol and chloroform . Fluorine’s electronegativity may enhance oxidative stability compared to pyridinyl derivatives.

Pyridine-Containing Analogs

2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (CAS 5349-17-7)
  • Structure : Ethane backbone (shorter chain) with hydrobromide salt.
  • Applications: Synthesis of pyridines, quinolines, and catalysts . The hydrobromide improves solubility in polar solvents, unlike the neutral propanone derivative.
2-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS 1425045-05-1)
  • Structure: Pyran-fused pyridinone.
  • Properties : Molecular weight 258.11 g/mol; lacks ketone but includes a cyclic ether .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Applications
2-Bromo-1-(pyridin-4-yl)propan-1-one C₉H₈BrNO 226.07 Pyridin-4-yl Not Available Heterocyclic synthesis
2-Bromo-1-(4-chlorophenyl)propan-1-one C₉H₈BrClO 247.52 4-Chlorophenyl Not Available Levosimendan synthesis
2-Bromo-1-(4-methoxyphenyl)propan-1-one C₁₀H₁₁BrO₂ 243.10 4-Methoxyphenyl Not Available Hyaluronidase inhibitors
2-Bromo-1-(4-fluorophenyl)propan-1-one C₉H₈BrFO 225.07 4-Fluorophenyl 45–50 Organic intermediate
2-Bromo-1-(pyridin-4-yl)ethan-1-one HBr C₇H₇Br₂NO 297.95 Pyridin-4-yl + HBr Not Available Catalyst synthesis

Key Research Findings

Electronic Effects : Pyridinyl and chlorophenyl groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic substitution. Methoxy groups reduce reactivity via resonance donation .

Pharmaceutical Relevance : Chlorophenyl and fluorophenyl derivatives are prioritized in drug synthesis (e.g., bupropion, Levosimendan) , while pyridinyl analogs are versatile in heterocycle construction .

Solubility Trends : Hydrobromide salts (e.g., CAS 5349-17-7) improve aqueous solubility, critical for catalytic applications .

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